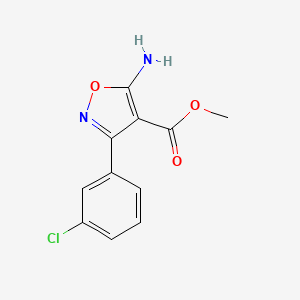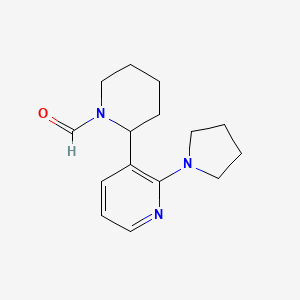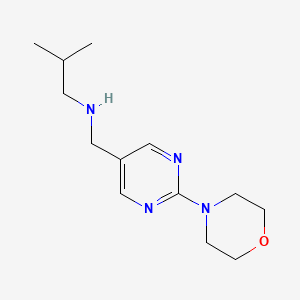
2-Methyl-N-((2-morpholinopyrimidin-5-yl)methyl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-N-((2-morpholinopyrimidin-5-yl)methyl)propan-1-amine is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a morpholine ring attached to a pyrimidine moiety, which is further connected to a methylated propan-1-amine group. The presence of these functional groups makes it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-N-((2-morpholinopyrimidin-5-yl)methyl)propan-1-amine typically involves multiple steps, starting from readily available precursors. One common method includes the following steps:
Formation of the Pyrimidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Morpholine Ring: The morpholine ring is introduced via nucleophilic substitution reactions, often using morpholine and a suitable leaving group on the pyrimidine ring.
Introduction of the Propan-1-amine Group: This step involves the alkylation of the pyrimidine-morpholine intermediate with a suitable alkylating agent, such as 2-chloropropane, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-N-((2-morpholinopyrimidin-5-yl)methyl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides or imines.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The morpholine and pyrimidine rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of oxides or imines.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted morpholine or pyrimidine derivatives.
Scientific Research Applications
2-Methyl-N-((2-morpholinopyrimidin-5-yl)methyl)propan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic effects, particularly in the field of neuropharmacology.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-Methyl-N-((2-morpholinopyrimidin-5-yl)methyl)propan-1-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an antagonist or agonist at certain receptor sites, influencing cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-N-((2-pyrrolidinopyrimidin-5-yl)methyl)propan-1-amine
- 2-Methyl-N-((2-piperidinopyrimidin-5-yl)methyl)propan-1-amine
- 2-Methyl-N-((2-pyrrolidinopyrimidin-5-yl)methyl)butan-1-amine
Uniqueness
2-Methyl-N-((2-morpholinopyrimidin-5-yl)methyl)propan-1-amine is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable molecule for various applications.
Properties
Molecular Formula |
C13H22N4O |
|---|---|
Molecular Weight |
250.34 g/mol |
IUPAC Name |
2-methyl-N-[(2-morpholin-4-ylpyrimidin-5-yl)methyl]propan-1-amine |
InChI |
InChI=1S/C13H22N4O/c1-11(2)7-14-8-12-9-15-13(16-10-12)17-3-5-18-6-4-17/h9-11,14H,3-8H2,1-2H3 |
InChI Key |
KJGUUIVNOICEBA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNCC1=CN=C(N=C1)N2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




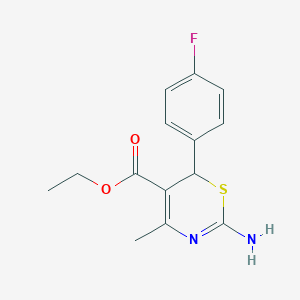

![N-(sec-Butyl)-3,4,5,6-tetrahydro-[2,3'-bipyridin]-2'-amine](/img/structure/B11811681.png)

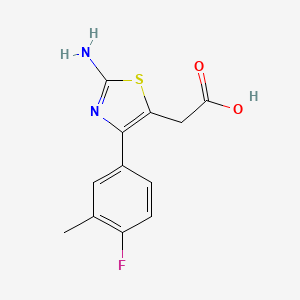

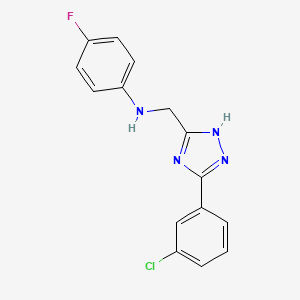
![2-amino-1-[(3S)-3-[benzyl(methyl)amino]pyrrolidin-1-yl]-3-methylbutan-1-one](/img/structure/B11811711.png)
